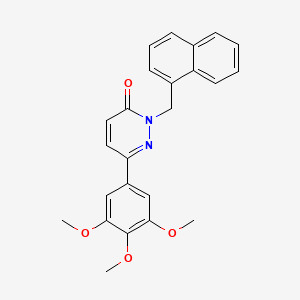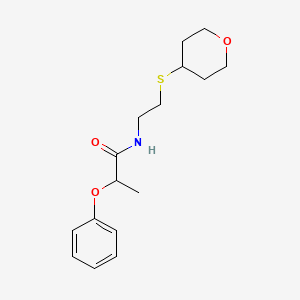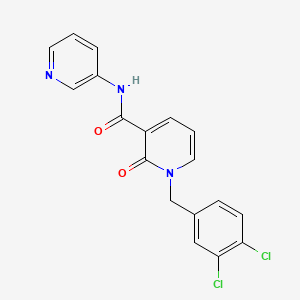
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine (CBDQ) is a compound belonging to the quinazolinimine class of compounds, which are characterized by their nitrogen-containing heterocyclic structures. CBDQ has recently been the subject of much research due to its potential applications in medicine, chemistry, and biochemistry.
科学的研究の応用
Antitumor Applications
Quinazolinimine derivatives, including structures similar to 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine, have been explored for their antitumor potential. For instance, analogs of these compounds have been synthesized as antitumor agents, paralleling the potent antitumor benzo[c]phenanthridine alkaloids nitidine and fagaronine (Phillips & Castle, 1980). Additionally, 4(3H)quinazolinimines have shown selective cytotoxic effects on human acute promyelocytic leukemia cells, indicating their potential in cancer therapy (Becerra et al., 2017).
Cholinesterase Inhibition
Homobivalent dimers of quinazolinimines have been identified as nanomolar inhibitors of cholinesterases, with selectivity towards butyrylcholinesterase. This finding is significant for conditions like Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy (Decker, 2006).
Antimalarial Potential
Quinazolinimine derivatives have also been evaluated for their antimalarial properties. Specifically, 6,7-dimethoxyquinazoline-2,4-diamines, a group to which this compound is structurally related, have shown promising results in structure-activity relationship studies for antimalarial activity, highlighting their potential as antimalarial drug leads (Mizukawa et al., 2021).
Synthesis and Characterization
Studies have focused on the synthesis and characterization of quinazolinimine derivatives, which is crucial for understanding their pharmacological properties and potential applications. Research includes the development of efficient synthetic methods for these compounds (Őrfi et al., 2004), as well as the study of their reaction mechanisms and structural analysis (Zhao et al., 2017).
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-(2-phenylethylsulfanyl)quinazolin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-30-22-14-19-21(15-23(22)31-2)28-25(32-13-12-17-8-4-3-5-9-17)29(24(19)27)16-18-10-6-7-11-20(18)26/h3-11,14-15,27H,12-13,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGKCICMQMCKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=CC=C4Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362343.png)
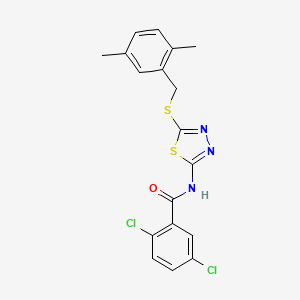
![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)
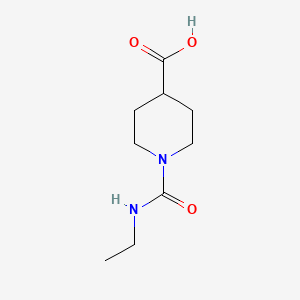
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2362350.png)
![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)
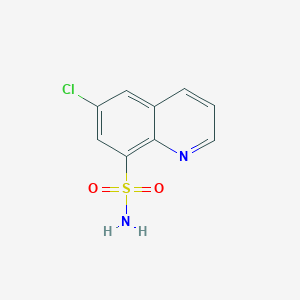
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)
![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
